4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride
Description
4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride is a bicyclic piperidine derivative with a hydroxyl group at the 4-position of the piperidine ring and a piperidin-1-ylmethyl substituent. The dihydrochloride salt enhances solubility, making it suitable for pharmacological and biochemical studies.
Properties
IUPAC Name |
4-(piperidin-1-ylmethyl)piperidin-4-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O.2ClH/c14-11(4-6-12-7-5-11)10-13-8-2-1-3-9-13;;/h12,14H,1-10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCCUWCDKDAXMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2(CCNCC2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of piperidine with formaldehyde and subsequent reduction to form the desired compound . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Pharmacological Properties
The compound is primarily recognized for its role as a ligand in pharmacological studies. It has been investigated for its interactions with various receptors, particularly in the context of central nervous system (CNS) disorders.
GABA(A) Receptor Modulation
Research indicates that derivatives of 4-(piperidin-1-ylmethyl)piperidin-4-ol exhibit significant activity at the GABA(A) receptor, which is crucial for neurotransmission in the brain. A series of substituted 1-hydroxypyrazole analogues have shown binding affinities in the low nanomolar range, suggesting that structural modifications of piperidine derivatives can enhance their efficacy as GABA(A) receptor ligands .
| Compound | K(i) (nM) | Activity |
|---|---|---|
| 1-Hydroxypyrazole Derivative | < 50 | Partial Agonist |
| 4-(Piperidin-1-ylmethyl)piperidin-4-ol | Low Nanomolar | Antagonist |
Therapeutic Applications
The therapeutic implications of this compound extend to several areas, notably in the treatment of neurodegenerative diseases and inflammation.
Neuroprotective Effects
Studies have indicated that compounds featuring the piperidine structure can act as neuroprotective agents. For instance, derivatives have been evaluated for their ability to inhibit NLRP3 inflammasome activation, which is involved in neuroinflammatory processes . The inhibition of pyroptosis and interleukin-1 beta (IL-1β) release has been documented, showcasing potential applications in conditions such as Alzheimer's disease.
| Compound | Pyroptosis Inhibition (%) | IL-1β Release Reduction (%) |
|---|---|---|
| Piperidine Derivative A | 24.9 ± 6.3 | 19.4 ± 0.4 |
| Piperidine Derivative B | 29.1 ± 4.8 | 18–21 |
Synthesis and Structural Modifications
The synthesis of 4-(piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride involves various chemical reactions that allow for structural modifications to enhance pharmacological properties.
Synthetic Pathways
Recent advances in synthetic methodologies have facilitated the development of diverse piperidine derivatives through techniques such as palladium-catalyzed reactions and intramolecular cycloadditions . These methods not only improve yield but also allow for the introduction of functional groups that can modulate biological activity.
Case Studies and Research Findings
Several studies highlight the importance of this compound in drug discovery:
Case Study: Histamine H3 Receptor Antagonism
A study explored a series of piperidine derivatives designed as histamine H3 receptor antagonists/inverse agonists, revealing that modifications to the piperidine structure could lead to high-affinity compounds with potential therapeutic applications in treating cognitive disorders .
Case Study: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of piperidine analogues, demonstrating their ability to reduce inflammatory markers and suggesting a pathway for developing new treatments for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below highlights key structural and functional differences between 4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride and its analogs:
Physicochemical Properties
Pharmacological Profiles
- Receptor Selectivity :
- Antagonist vs. Agonist Activity: Analogs like 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol show antagonist activity at 5-HT1F, highlighting how substituents dictate functional outcomes .
Research and Development Implications
- Drug Discovery : The target compound’s structural flexibility makes it a candidate for optimizing 5-HT receptor modulators, leveraging insights from TD-8954 (prokinetic agent) and 5-HT1F antagonists .
- Material Science: Analogous compounds like 4-(Piperidin-4-yl)-1,4-oxazepane dihydrochloride demonstrate versatility in non-pharmaceutical applications (e.g., catalysts, polymers) .
Biological Activity
4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is explored for its potential therapeutic applications, particularly in oncology and neurology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a piperidine core with a hydroxyl group and dihydrochloride salt form, which enhances its solubility and bioavailability. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound's mechanism involves:
- Receptor Binding : It exhibits affinity for neurotransmitter receptors, potentially modulating synaptic transmission.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in signaling pathways, contributing to its antitumor and neuroprotective effects .
Biological Activities
Research indicates that this compound possesses several biological activities:
- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Antitumor Effects : Exhibits cytotoxicity against cancer cell lines, indicating its potential role in cancer therapy.
- Neuropharmacological Effects : Potential applications in treating neurological disorders due to its interaction with neurotransmitter systems .
Antitumor Activity
A study conducted on the cytotoxic effects of this compound revealed significant inhibition of cell proliferation in human breast cancer cells. The IC50 value was determined to be approximately 18 μM, indicating moderate efficacy compared to established chemotherapeutic agents .
Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage. This effect is likely mediated through the modulation of reactive oxygen species (ROS) production and enhancement of cellular antioxidant defenses .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit histone acetyltransferase (HAT) activity, which is crucial in the regulation of gene expression. Inhibitory studies demonstrated an IC50 value of 8.6 μM for HAT p300, highlighting its potential role in epigenetic modulation .
Data Summary Table
| Biological Activity | Mechanism of Action | IC50 Value |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell wall synthesis | Not specified |
| Antitumor | Induction of apoptosis in cancer cells | 18 μM |
| Neuroprotective | Modulation of ROS and enhancement of antioxidant defenses | Not specified |
| HAT Inhibition | Competitive inhibition of HAT p300 | 8.6 μM |
Q & A
Q. Q1. What are the standard synthetic routes for 4-(Piperidin-1-ylmethyl)piperidin-4-ol dihydrochloride, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution, reductive amination, or coupling of piperidine derivatives. For example:
- Step 1: React piperidin-4-ol with a piperidine-containing alkyl halide under basic conditions (e.g., K₂CO₃) to form the tertiary amine backbone.
- Step 2: Purify intermediates via column chromatography or recrystallization.
- Step 3: Hydrochloride salt formation using HCl in ethanol or diethyl ether .
Optimization Tips: - Vary solvents (e.g., dichloromethane vs. THF) to improve yield.
- Use catalysts like Pd/C for reductive steps.
- Monitor reaction progress via TLC or HPLC .
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) or GC-MS for volatile impurities.
- Structural Confirmation:
Q. Q3. What safety protocols are critical for handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
- Spill Management: Neutralize with sodium bicarbonate, then absorb with inert material (e.g., vermiculite).
- Waste Disposal: Segregate as hazardous organic waste; avoid aqueous drains .
Advanced Research Questions
Q. Q4. How can contradictions in reported biological activity data for this compound be resolved?
Methodological Answer:
- Source Validation: Cross-check assay conditions (e.g., cell lines, pH, temperature). For example, receptor binding assays at pH 7.4 vs. 6.8 may yield conflicting results .
- Dose-Response Studies: Perform EC₅₀/IC₅₀ curves in triplicate to confirm reproducibility.
- Structural Analog Comparison: Benchmark against piperidine derivatives with known activity (e.g., 4-piperidinylamine hydrochloride) to identify structure-activity relationships .
Q. Q5. What computational tools are effective for predicting the reactivity and stability of this compound?
Methodological Answer:
Q. Q6. How can researchers design experiments to elucidate the compound’s interaction with biochemical pathways?
Methodological Answer:
- Pathway Mapping: Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment.
- Enzyme Inhibition Assays: Test against kinases (e.g., PI3K) or GPCRs using fluorescence polarization or SPR.
- In Silico Docking: AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., serotonin receptors) .
Q. Q7. What strategies mitigate challenges in scaling up synthesis while maintaining yield?
Methodological Answer:
- Process Optimization:
- Replace batch reactors with flow chemistry for better temperature control.
- Use in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring.
- Purification: Switch from column chromatography to crystallization (e.g., solvent anti-solvent pairs).
- Byproduct Management: Identify side products via LC-MS and adjust stoichiometry or catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
